molecular formula C12H13N3O4 B1403470 Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester CAS No. 1408074-47-4

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Cat. No. B1403470
CAS RN: 1408074-47-4
M. Wt: 263.25 g/mol
InChI Key: RSCDINMGSABCMY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds. They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester is a specific derivative of this family.


Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . A reproducible and scalable method has been developed for the synthesis of a series of 3,6-substituted pyrazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on the specific derivative and its functional groups .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this application .

Chemosensors

The same properties that make these compounds useful for studying intracellular processes also make them valuable as chemosensors . Their ability to absorb and emit light can be used to detect changes in their environment .

Organic Materials

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties, which have attracted a great deal of attention in material science . They can be used in the development of organic light-emitting devices .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold , showing potential in the treatment of cancer .

Enzymatic Inhibitory Activity

These compounds have shown potential in enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Synthetic Transformations

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Safety and Hazards

The safety and hazards of pyrazolo[1,5-a]pyrimidines can vary depending on the specific derivative. For example, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has hazard statements H302 - H315 - H319 - H335 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are considered as a key structural motif in many vital applications, such as medicinal, pharmaceuticals, pesticides, dyes and pigments .

properties

IUPAC Name

diethyl pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-3-18-11(16)8-5-13-10-9(12(17)19-4-2)6-14-15(10)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCDINMGSABCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)OCC)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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